An In-Depth Technical Guide to 4-(3-Nitrophenoxy)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-(3-Nitrophenoxy)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
This document provides a comprehensive technical overview of 4-(3-Nitrophenoxy)piperidine hydrochloride, a heterocyclic intermediate poised for significant applications in medicinal chemistry and drug development. By integrating a substituted phenoxy moiety with the privileged piperidine scaffold, this compound serves as a versatile building block for synthesizing novel molecular entities. This guide delves into its chemical properties, predictive spectroscopic signature, a robust synthesis protocol, and its potential in crafting next-generation therapeutics.
Core Molecular Structure and Physicochemical Properties
4-(3-Nitrophenoxy)piperidine hydrochloride is a salt composed of a protonated piperidine ring linked via an ether bond at its 4-position to a 3-nitrophenyl group. The presence of the electron-withdrawing nitro group, the flexible ether linkage, and the basic nitrogen atom of the piperidine ring are key structural features that define its reactivity and utility.
The hydrochloride salt form is strategically advantageous for research and development professionals. It typically imparts greater crystallinity and stability to the parent molecule, simplifying handling, purification, and storage while often improving solubility in polar protic solvents, a critical factor for many reaction conditions and for initial biological screening protocols.
Below is a summary of its core physicochemical properties. It is important to note that while some properties are calculated, experimental values for melting point and solubility are not widely published, indicating a need for empirical determination in a laboratory setting.
| Property | Value | Source / Method |
| CAS Number | 125043-83-6 | Chemical Vendor Data[1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₃ | Calculated |
| Molecular Weight | 258.70 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Analog Comparison |
| Melting Point | Not reported; predicted to be >200 °C | Analog Comparison |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Analog Comparison |
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// Positioning N1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.2!"]; C4 [pos="0,2.9!"]; C5 [pos="1.2,2.2!"]; C6 [pos="1.2,0.7!"]; H_N [pos="0,-1!"]; O_ether [pos="0,4.1!"]; C_aryl_1 [pos="0,5.3!"]; C_aryl_2 [pos="-1.2,5.9!"]; C_aryl_3 [pos="-1.2,7.3!"]; C_aryl_4 [pos="0,7.9!"]; C_aryl_5 [pos="1.2,7.3!"]; C_aryl_6 [pos="1.2,5.9!"]; N_nitro [pos="-2.5,7.9!"]; O1_nitro [pos="-3.5,7.3!"]; O2_nitro [pos="-2.5,9.1!"]; Cl_ion [pos="3,0!"];
// Edges for piperidine ring edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N [style=dashed];
// Edge for ether linkage C4 -- O_ether;
// Edges for aromatic ring O_ether -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- C_aryl_1;
// Edges for nitro group C_aryl_3 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [style=double];
// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01]; p1 [pos="0,6.6!"]; edge [style=invis]; C_aryl_1 -- p1 -- C_aryl_2 -- p1 -- C_aryl_3 -- p1 -- C_aryl_4 -- p1 -- C_aryl_5 -- p1 -- C_aryl_6;
}
Caption: Structure of 4-(3-Nitrophenoxy)piperidine Hydrochloride.
Synthesis and Purification Protocol
The synthesis of 4-(3-nitrophenoxy)piperidine is most effectively achieved via a nucleophilic aromatic substitution (SNA_Ar) reaction, a cornerstone of ether synthesis. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction. This protocol is designed for robustness and scalability.
Step-by-Step Methodology
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Reaction Setup : To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Expertise & Experience : The use of N-Boc-4-hydroxypiperidine is a strategic choice. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen from acting as a competing nucleophile. Sodium hydride is a strong, non-nucleophilic base, ensuring complete deprotonation of the secondary alcohol to form the more potent alkoxide nucleophile. DMF is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the reactivity of the alkoxide.
-
-
Nucleophilic Aromatic Substitution : After stirring the mixture at 0 °C for 30 minutes, add 1-fluoro-3-nitrobenzene (1.1 eq). Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Causality : 1-Fluoro-3-nitrobenzene is the preferred electrophile. The fluorine atom is an excellent leaving group in SNA_Ar reactions, and its departure is significantly accelerated by the presence of the strongly electron-withdrawing nitro group in the meta-position, which stabilizes the transient Meisenheimer complex intermediate. Heating is necessary to overcome the activation energy of this substitution reaction.
-
-
Workup and Extraction : Cool the reaction mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer, and wash successively with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Self-Validation : The aqueous workup removes the DMF solvent and inorganic byproducts. The brine wash helps to break any emulsions and further removes residual water from the organic phase. A successful workup will yield a crude oil or solid that is largely free of inorganic salts.
-
-
Purification (Boc-protected intermediate) : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).
-
Expertise & Experience : The polarity difference between the starting materials and the less polar ether product allows for efficient separation on silica gel. Thin-layer chromatography (TLC) should be used to monitor the reaction progress and to determine the optimal solvent system for chromatography.
-
-
Boc Deprotection : Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-3 hours.
-
Causality : The Boc group is labile under strong acidic conditions. It is cleaved to form isobutylene and carbon dioxide, liberating the secondary amine of the piperidine ring.
-
-
Salt Formation and Isolation : If TFA was used for deprotection, concentrate the reaction mixture in vacuo. Redissolve the residue in diethyl ether or DCM and add a solution of 2M HCl in diethyl ether until precipitation is complete. If 4M HCl in dioxane was used, the hydrochloride salt may precipitate directly from the reaction mixture. Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 4-(3-Nitrophenoxy)piperidine hydrochloride.
-
Self-Validation : The formation of a crystalline solid is a strong indicator of successful salt formation and purification. The product's identity and purity should be confirmed by NMR spectroscopy and LC-MS.
-
Caption: Proposed workflow for the synthesis of the target compound.
Predictive Spectroscopic Characterization
Authenticating the structure of a synthesized molecule is paramount. Based on the known spectral properties of its constituent parts—the piperidine ring and the nitrophenyl group—we can predict the key features in its NMR, IR, and mass spectra.[2][3][4][5]
-
¹H NMR Spectroscopy (in DMSO-d₆) :
-
Aromatic Protons (δ 7.5-8.5 ppm) : The four protons on the nitrophenyl ring will appear in this downfield region. The proton ortho to the nitro group (at C2) will be the most deshielded. The proton between the nitro and ether groups (at C4) will also be significantly downfield. The proton ortho to the ether group (at C6) and the one para to the nitro group (at C5) will be slightly more upfield. Complex splitting patterns (triplets, doublets of doublets) are expected due to their coupling relationships.
-
Piperidinyl Proton (CH-O, δ ~4.7 ppm) : The single proton on the carbon bearing the ether oxygen will appear as a multiplet.
-
Piperidinyl Protons (CH₂-N, δ ~3.1-3.4 ppm) : The four protons on the carbons adjacent to the nitrogen will be deshielded and will likely appear as two distinct multiplets (axial and equatorial).
-
Piperidinyl Protons (CH₂, δ ~2.0-2.3 ppm) : The remaining four protons on the piperidine ring will be found in the more upfield aliphatic region, also as distinct multiplets.
-
Amine Protons (N⁺H₂, δ >9.0 ppm) : The two protons on the positively charged nitrogen will appear as a broad singlet, often exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆) :
-
Aromatic Carbons (δ ~110-160 ppm) : Expect six distinct signals. The carbon attached to the ether oxygen (C1') will be significantly downfield (~158 ppm), while the carbon bearing the nitro group (C3') will also be downfield. The other four aromatic carbons will appear in the typical δ 110-135 ppm range.
-
Piperidinyl Carbon (C-O, δ ~75 ppm) : The carbon atom bonded to the ether oxygen.
-
Piperidinyl Carbons (C-N, δ ~45 ppm) : The two equivalent carbons adjacent to the nitrogen.
-
Piperidinyl Carbons (δ ~30 ppm) : The remaining two equivalent carbons of the piperidine ring.
-
-
FT-IR Spectroscopy (KBr Pellet) :
-
N-H Stretch : A broad absorption band around 3000-3200 cm⁻¹ corresponding to the N⁺-H₂ stretch of the piperidinium salt.
-
C-H Stretch : Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
-
N-O Stretch (Nitro group) : Two strong, characteristic peaks at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-O-C Stretch : A strong absorption in the 1250-1050 cm⁻¹ region, characteristic of an aryl-alkyl ether.
-
-
Mass Spectrometry (ESI+) :
-
The primary ion observed will be the molecular ion of the free base [M+H]⁺, with a calculated m/z of 223.11.
-
Reactivity and Strategic Applications in Medicinal Chemistry
The true value of 4-(3-Nitrophenoxy)piperidine hydrochloride lies in its potential for derivatization, making it an excellent scaffold for building compound libraries for drug screening. The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved pharmaceuticals.[6][7]
-
N-Functionalization of the Piperidine Ring : The secondary amine is the primary site for modification. It can undergo a wide range of reactions, including:
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install diverse alkyl substituents.
-
Acylation/Sulfonylation : Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Alkylation : Direct reaction with alkyl halides to introduce new substituents.
-
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an aniline using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation with Pd/C). This unmasks a nucleophilic amino group on the aromatic ring, opening up a new vector for chemical elaboration, such as amide bond formation or further substitution reactions.
-
Scaffold for Drug Discovery : Piperidine derivatives are widely recognized for their diverse pharmacological activities, including roles in treatments for cancer, Alzheimer's disease, and neuropathic pain.[7][8] The introduction of this specific scaffold can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[9] The combination of the phenoxy-piperidine motif is a common feature in many centrally active agents. The strategic placement of the nitro group allows for late-stage functionalization, enabling chemists to rapidly generate analogs and explore structure-activity relationships (SAR).
Safety, Handling, and Storage
As with all laboratory chemicals, 4-(3-Nitrophenoxy)piperidine hydrochloride should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is expected to be hygroscopic.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 4-(3-Nitrophenoxy)piperidine hydrochloride, positioning it as a high-value intermediate for researchers and scientists in the pharmaceutical industry. Its synthesis is achievable through established methods, and its structural features offer multiple avenues for chemical diversification in the pursuit of novel therapeutic agents.
References
-
PubChem. (n.d.). 4-(3-ethylphenoxy)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
-
Khan, I., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 1(5), 976-982. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved January 24, 2026, from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved January 24, 2026, from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved January 24, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. 14(4), 437-442. Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). CN110615756A - 1-(4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
-
Pharmaffiliates. (n.d.). CAS No : 881386-01-2 | Product Name : 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Propiophenone, 4'-nitro-3-piperidino-, hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 4-(3-Isopropylphenoxy)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
- 1. 4-(3-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE CAS#: 125043-83-6 [m.chemicalbook.com]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine | C5H11N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 5. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. ijnrd.org [ijnrd.org]
- 9. thieme-connect.de [thieme-connect.de]
